molecular formula C14H32ClN B14779446 Tridecyl methyl ammonium chloride

Tridecyl methyl ammonium chloride

Cat. No.: B14779446
M. Wt: 249.86 g/mol
InChI Key: YQRNTVUSJHYLNZ-UHFFFAOYSA-N
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Description

Tridecyl methyl ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to disrupt cell membranes, making it an effective antimicrobial agent . This compound features a positively charged nitrogen atom bonded to three tridecyl groups and one methyl group, with a chloride ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecyl methyl ammonium chloride can be synthesized through the quaternization of tridecylamine with methyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction can be represented as follows:

Tridecylamine+Methyl chlorideTridecyl methyl ammonium chloride\text{Tridecylamine} + \text{Methyl chloride} \rightarrow \text{this compound} Tridecylamine+Methyl chloride→Tridecyl methyl ammonium chloride

The reaction is exothermic and requires careful control of temperature and pressure to ensure complete conversion and high yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where tridecylamine and methyl chloride are continuously fed into the system. The reaction mixture is maintained at a controlled temperature and pressure, and the product is purified through distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Tridecyl methyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase-transfer catalysis, where it facilitates the transfer of reactants between immiscible phases.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halide ions. The reaction conditions typically include an aqueous or organic solvent and mild temperatures.

    Phase-Transfer Catalysis: this compound acts as a catalyst in reactions involving organic and aqueous phases. Common reagents include alkyl halides and aqueous bases.

Major Products:

Scientific Research Applications

Tridecyl methyl ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of tridecyl methyl ammonium chloride is the disruption of cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and other microorganisms .

Properties

Molecular Formula

C14H32ClN

Molecular Weight

249.86 g/mol

IUPAC Name

methyl(tridecyl)azanium;chloride

InChI

InChI=1S/C14H31N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2;/h15H,3-14H2,1-2H3;1H

InChI Key

YQRNTVUSJHYLNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC[NH2+]C.[Cl-]

Origin of Product

United States

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